Arprinocid-N-oxide
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Overview
Description
Arprinocid-N-oxide is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2-chloro-6-fluorophenylmethyl group and an amine oxide functional group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arprinocid-N-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The starting material, 2-chloro-6-fluorobenzyl chloride, undergoes nucleophilic substitution with a purine derivative to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the amine oxide functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Arprinocid-N-oxide can undergo various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Arprinocid-N-oxide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer and viral infections.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. Studies have shown that it may exhibit anti-inflammatory, antiviral, and anticancer activities, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Arprinocid-N-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling processes. These interactions contribute to the compound’s pharmacological effects, including its potential anti-inflammatory, antiviral, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 9-((2-Chlorophenyl)methyl)-9H-purin-6-amine
- 9-((2-Fluorophenyl)methyl)-9H-purin-6-amine
- 9-((2-Bromophenyl)methyl)-9H-purin-6-amine
Uniqueness
Compared to similar compounds, Arprinocid-N-oxide exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents enhance the compound’s chemical stability and reactivity, making it more versatile in various applications. Additionally, the amine oxide functional group contributes to its distinct pharmacological profile, potentially offering improved therapeutic efficacy and reduced side effects.
Properties
CAS No. |
55779-19-6 |
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Molecular Formula |
C12H9ClFN5O |
Molecular Weight |
293.68 g/mol |
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]-1-hydroxypurin-6-imine |
InChI |
InChI=1S/C12H9ClFN5O/c13-8-2-1-3-9(14)7(8)4-18-5-16-10-11(15)19(20)6-17-12(10)18/h1-3,5-6,15,20H,4H2 |
InChI Key |
PUVNMSNIOJELAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F |
Synonyms |
arprinocid-1-N-oxide arprinocid-N-oxide |
Origin of Product |
United States |
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